molecular formula C11H10O4 B191109 Citropten CAS No. 487-06-9

Citropten

Cat. No. B191109
CAS RN: 487-06-9
M. Wt: 206.19 g/mol
InChI Key: NXJCRELRQHZBQA-UHFFFAOYSA-N
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Description

Citropten is a natural organic compound with the molecular formula C11H10O41. It is found in the essential oils of citrus such as lime, lemon, and bergamot1.



Synthesis Analysis

Citropten has been isolated from the peel extract of Citrus aurantifolia2. The liquid chromatography–mass spectrometry analysis was performed on the 70% EtOH extract of C. aurantifolia peel2.



Molecular Structure Analysis

Citropten has a molecular formula of C11H10O4, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da3.



Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Citropten.



Physical And Chemical Properties Analysis

Citropten has a molecular formula of C11H10O4, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da3.


Scientific Research Applications

1. Modulation of T Cell and Intestinal Epithelial Cell Activity in Colitis

Citropten, a coumarin mainly found in fruits of Rutaceae trees, has shown potential in modulating the activity of T cells and intestinal epithelial cells in colitis. A study by Lee, Kim, and Jeong (2022) revealed that pre-treatment with citropten extracted from Citrus aurantifolia peel could downregulate the activity of these cells, thus alleviating colonic inflammation in DSS-induced colitis without affecting cell viability (Lee, Kim, & Jeong, 2022).

2. Potential in Cancer Therapy

Citropten, when coupled with reduced detonation nanodiamonds (NDs), demonstrated an ability to reduce tumor cell growth more effectively than the pure molecule. Gismondi et al. (2016) found that this complex induced cell cycle arrest and altered mRNA levels of cytoskeletal-related genes in B16F10 cells, suggesting antimitotic properties and potential applications in cancer therapy (Gismondi et al., 2016).

3. Antibacterial and Anticoagulant Activities

A study by Rosselli et al. (2007) investigated the antibacterial activity of various coumarins, including citropten, against Gram-positive and Gram-negative bacteria. Citropten showed inhibitory effects on bacterial growth, making it a compound of interest for antibacterial applications. Additionally, the anticoagulant activity of citropten was evaluated, suggesting its potential in blood-related health conditions (Rosselli et al., 2007).

Safety And Hazards

Future Directions

Citropten has shown promising potential as an ingredient in therapeutic drugs for inflammatory colitis2. Further research is needed to fully understand its potential therapeutic applications.


properties

IUPAC Name

5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCRELRQHZBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041421
Record name 5,7-Dimethoxy-2H-chromen-2-one
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,7-Dimethoxycoumarin

CAS RN

487-06-9
Record name 5,7-Dimethoxycoumarin
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Record name 5,7-Dimethoxycoumarin
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Record name citropten
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Record name citropten
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Record name 5,7-Dimethoxy-2H-chromen-2-one
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Record name 5,7-dimethoxy-2-benzopyrone
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Record name LIMETTIN
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Record name Citropten
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URL http://www.hmdb.ca/metabolites/HMDB0032952
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
637
Citations
HS Lee, EN Kim, GS Jeong - Molecules, 2022 - mdpi.com
… Citropten is a coumarin that is mainly found in fruits of … In this study, we investigated its attenuating effect of citropten … We found that pre-treatment with citropten downregulates the …
Number of citations: 5 www.mdpi.com
NM Trang, EN Kim, TH Pham… - Journal of Agricultural and …, 2023 - ACS Publications
… citropten pretreatment lowers the MAPK and PLCγ/Ca 2+ signaling pathways. Molecular docking simulations revealed that citropten … suppressed by citropten, suggesting that citropten is …
Number of citations: 4 pubs.acs.org
S Makki, P Treffel, P Humbert, P Agache - Journal of Chromatography B …, 1991 - Elsevier
Citropten (5,7-dimethoxycoumarin) and bergapten (5-methoxypsoralen) are present in bergamot oil which is used as a tanning cosmetic product. The aim of this study was to quantify, …
Number of citations: 23 www.sciencedirect.com
P Treffel, S Makki, B Faivre, P Humbert… - Skin Pharmacology and …, 1991 - karger.com
Citropten (5,7-dimethoxycoumarin) and bergapten (5-methoxypsoralen) are present in bergamot oil which is used as a cosmetic tanning product. The aim of this study was to quantify, …
Number of citations: 21 karger.com
AG Osborne - Magnetic resonance in chemistry, 1989 - Wiley Online Library
The 13 C chemical shifts and 13 C 1 H coupling constants of some methoxycoumarins are reported. Some earlier spectral assignments, including those for citropten (limettin), require …
YZ Tang, Y Liu, YP Chen, TT Feng, YY Liu… - International …, 2023 - Elsevier
… In this study, we demonstrated that citropten could alleviate … Moreover, citropten dramatically decreased the production of … Mechanism investigations revealed that citropten significantly …
Number of citations: 3 www.sciencedirect.com
L Mondello, I Stagno d'Alcontres… - Flavour and …, 1993 - Wiley Online Library
… marin and citropten agree with those of the literature; our results on bergapten agree with those of Calabrd et d.’* (obtained by TLC), but they have an average lower than those (…
Number of citations: 42 onlinelibrary.wiley.com
P Treffel, P Muret, P Muret-D'Aniello… - Skin Pharmacology and …, 1992 - karger.com
… The citropten was assessed as described in our pre vious paper [13]. For the caffeine, we used an HPLC Waters-Millipore apparatus (Milford, Mass., USA), which included a pump (510)…
Number of citations: 110 karger.com
SS Kim, JM Hyun, HJ An, KJ Park, YH Choi - 한국원예학회학술발표요지, 2014 - dbpia.co.kr
… effects of citropten was determined by colorimetric MTT assay in human dermal fibroblast and keratinocyte HaCaT cells. Citropten … Based on the result, we suggest that citropten may be …
Number of citations: 0 www.dbpia.co.kr
F Menichini, M Loizzo, R Tundis, M Bonesi… - Fitomed 2008, III …, 2008 - iris.unical.it
… Diamante peel oil and its coumarin citropten after UV … on the contrary its coumarin citropten exhibited a slight activity with … Diamante peel oil and its coumarin citropten after UV activation …
Number of citations: 0 iris.unical.it

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